molecular formula C11H10ClN3O2 B2979676 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 1001566-82-0

1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No. B2979676
CAS RN: 1001566-82-0
M. Wt: 251.67
InChI Key: TZKDLHQMWMVVDD-UHFFFAOYSA-N
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Description

  • IUPAC Name : 1-(3-Chlorobenzyl)-5-methyl-3-nitro-1H-pyrazole

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-chlorobenzyl bromide with 5-methyl-3-nitro-1H-pyrazole . The bromide group is replaced by the pyrazole ring, resulting in the formation of the target compound .


Molecular Structure Analysis

The molecular structure of 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole consists of a pyrazole ring with a chlorobenzyl group attached at one position and a nitro group at another. The chlorine atom is bonded to the benzyl moiety .


Physical And Chemical Properties Analysis

  • Melting Point : The compound likely has a melting point in the range of 120°C to 123°C under reduced pressure .
  • Flash Point : The flash point is above 110°C (230°F) .

Safety and Hazards

  • Hazard Classification : The compound is classified as Skin Corrosive Category 1B .
  • UN Number : UN2735 .

Future Directions

: Sigma-Aldrich. (2024). 3-Chlorobenzyl bromide. Link : ChemSpider. (2024). 1-(3-Chlorobenzyl)piperazine. Link : Fisher Scientific. (2024). 1-(3-Chlorobenzyl)piperazine, 98%. Link

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-methyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-8-5-11(15(16)17)13-14(8)7-9-3-2-4-10(12)6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKDLHQMWMVVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

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